molecular formula C5H14INS B008463 (2-Mercaptoethyl)trimethylammonium iodide CAS No. 7161-73-1

(2-Mercaptoethyl)trimethylammonium iodide

Cat. No. B008463
CAS RN: 7161-73-1
M. Wt: 247.14 g/mol
InChI Key: CTGNYPVJSIRPLG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of (2-Mercaptoethyl)trimethylammonium iodide-related compounds often involves reactions such as demethylation-allylic substitution and N-N exchange reactions at ambient temperature or at elevated temperatures to yield corresponding salts. An example includes the synthesis of β-fluorinated vinamidinium salts from (polyfluoro-1-propenyl)trimethylammonium iodides and primary or secondary amines in good yields, showcasing the reactivity and potential transformations of trimethylammonium iodide derivatives (Yamanaka, Yamashita, & Ishihara, 1992).

Molecular Structure Analysis

The molecular structure of trimethylammonium iodide derivatives has been explored through various spectroscopic and crystallographic techniques. Structures such as bis(trimethylammonium)hexane diiodide encapsulate iodine, demonstrating the ability of these salts to form complex structures with iodine and other halogens. These structures provide insight into the stabilizing interactions within the crystal matrix and the geometric preferences of trimethylammonium iodide derivatives in solid-state forms (Abate et al., 2010).

Chemical Reactions and Properties

Chemical reactions involving (2-Mercaptoethyl)trimethylammonium iodide and its derivatives reveal a wide range of reactivities and products. For instance, reactions with aromatic amines have shown that certain derivatives serve as electrophilic reagents, leading to N-dithiolanylated and C-dithiolanylated products. This versatility in chemical reactions highlights the compound's potential as a building block in organic synthesis and its reactive nature toward various nucleophiles (Hiratani, Nakai, & Okawara, 1973).

Physical Properties Analysis

The physical properties of (2-Mercaptoethyl)trimethylammonium iodide derivatives, such as solubility, crystallinity, and thermal stability, are crucial for their application and handling. Studies have shown these compounds form stable crystalline structures with specific hydration patterns and interact with water and other solvents in a predictable manner, influencing their solubility and stability in different environments (Harmon & Nowos, 1991).

Scientific Research Applications

  • Electrophilic Dithiolanylating Reagent : (1,3-Dithiolan-2-yl)trimethylammonium iodide serves as an electrophilic 1,3-dithiolanylating reagent, producing N-dithiolanylated products in reactions with anilines, such as N-methylaniline (Hiratani, Nakai, & Okawara, 1973).

  • Nucleophilic Substitution Mechanism : The synthesis of (2-hydroxycyclopropyl)trimethylammonium iodide (4) demonstrates a nucleophilic substitution mechanism at the three-membered ring, exemplifying its utility in organic synthesis (Kunz, 1976).

  • Route to β-fluoro Vinamidinium Salts : A novel and simple method to produce β-fluoro vinamidinium salts involves reacting (polyfluoro-1-propenyl)trimethylammonium iodides with primary or secondary amines, highlighting potential applications in medicinal chemistry (Yamanaka, Yamashita, & Ishihara, 1992).

  • Dynamic Resolution of Diiodoperfluoroalkanes : Bis(trimethylammonium) alkane diiodides can selectively encapsulate and isolate diiodoperfluoroalkanes from mixtures, suggesting applications in separation technology (Metrangolo et al., 2009).

  • Myoneural Blocking Agent : 5:6-Dithiadecamethylene 1:10-bis(trimethylammonium iodide) shows promise as a new myoneural blocking agent in clinical anesthesia, potentially offering advantages over existing drugs (Hunter, 1953).

  • Encapsulation in Organic Salt Crystals : Novel methods enable the selective formation of rare polyiodide species in organic salt crystal matrices, with implications for medical and chemical applications (Abate et al., 2010).

properties

IUPAC Name

trimethyl(2-sulfanylethyl)azanium;iodide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H13NS.HI/c1-6(2,3)4-5-7;/h4-5H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTGNYPVJSIRPLG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+](C)(C)CCS.[I-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H14INS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Mercaptoethyl)trimethylammonium iodide

CAS RN

7161-73-1
Record name Ethanaminium, 2-mercapto-N,N,N-trimethyl-, iodide (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7161-73-1
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2-Mercaptoethyl)trimethylammonium iodide
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Record name (2-mercaptoethyl)trimethylammonium iodide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
53
Citations
RD Daley - Analytical Profiles of Drug Substances, 1974 - Elsevier
Publisher Summary The Chemical Abstracts name for echothiophate iodide is 2-[ (diethoxyphosphinyl)thiol-N,N,N-trimethyl ethanaminium iodide. It appears as a white crystalline …
Number of citations: 1 www.sciencedirect.com
JF Callan, RC Mulrooney, S Kamila - Journal of fluorescence, 2008 - Springer
Commercially available CdSe–ZnS Quantum Dots (QDs) have been modified by exchanging the hydrophobic surface ligands with (2-mercaptoethyl)-trimethylammonium chloride. The …
Number of citations: 50 link.springer.com
G Hanna, C Lau-Cam - Journal of pharmaceutical and biomedical analysis, 1987 - Elsevier
Ecothiopate iodide is a potent long-lasting cholinesterase inhibitor which is applied topically to the eye for the treatment of glaucomas and the diagnosis and treatment of …
Number of citations: 1 www.sciencedirect.com
A Hussain, P Schurman, V Peter… - Journal of …, 1968 - Wiley Online Library
The degradation of echothiophate iodide was found to occur by two different mechanisms depending on the pH of the solution. In alkaline media (pH range 9.5–12), the major reaction …
Number of citations: 15 onlinelibrary.wiley.com
RD DALEY - Profiles of Drug Substances, Excipients and Related …, 1974 - books.google.com
The Chemical Abstracts name for echothiophate iodide is 2-[(diethoxyphosphinyl) thiol-N, N, N-trimethyl ethanaminium iodide, starting with Volume 76 (l). Previously the Chemical …
Number of citations: 0 books.google.com
T Torimoto, M Yamashita, S Kuwabata… - The Journal of …, 1999 - ACS Publications
Positively charged CdS nanoparticles having diameter of 3.0 ± 0.2 nm were prepared by the chemical modification of their surfaces with thiocholine. Chains of size-quantized CdS …
Number of citations: 203 pubs.acs.org
M Trovaslet-Leroy, C Jolivalt, MT Froment… - Chemico-biological …, 2010 - Elsevier
Degradation of organophosphorus compounds was achieved in the presence of purified fungal laccase from Trametes versicolor and a small molecular weight redox mediator (ABTS). …
Number of citations: 31 www.sciencedirect.com
GJ Kearns, EW Foster, JE Hutchison - Analytical chemistry, 2006 - ACS Publications
A significant challenge in materials characterization is the determination of the structure of nanoparticle assemblies that have been deposited on solid substrates, such as SiO 2 . The …
Number of citations: 99 pubs.acs.org
GH Woehrle, MG Warner, JE Hutchison - Langmuir, 2004 - ACS Publications
In this paper, we present a convenient and reliable method to organize small gold nanoparticles (d CORE = 1.5 nm) into linear chains with precisely controlled interparticle spacing over …
Number of citations: 98 pubs.acs.org
HR Smissaert, S Voerman… - Journal of Agricultural …, 1970 - ACS Publications
MATERIALS AND METHODS Strains and Culture. The two strains employed, originate from “Bayer” Leverkusen, Germany, and have been de-scribed before (Smissaert, 1964). Mites …
Number of citations: 70 pubs.acs.org

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